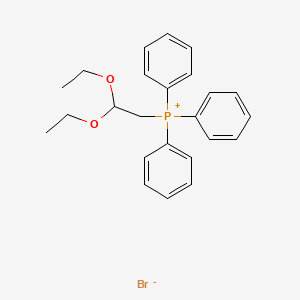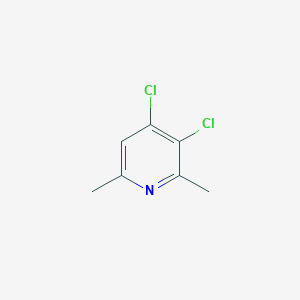
8-Chloro-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Chloro-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-carboxylic acid is a heterocyclic compound that belongs to the benzothiazepine family This compound is characterized by its unique structure, which includes a benzene ring fused to a thiazepine ring, with a chlorine atom at the 8th position, a carboxylic acid group at the 7th position, and a ketone group at the 4th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with a suitable α,β-unsaturated carbonyl compound in the presence of a base, followed by chlorination and oxidation steps. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. For example, continuous flow reactors can be used to optimize reaction conditions and improve yield. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to minimize the environmental impact of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
8-Chloro-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol or to reduce the carboxylic acid group to an aldehyde.
Substitution: The chlorine atom at the 8th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Products may include carboxylic acids, ketones, or aldehydes, depending on the specific reaction conditions.
Reduction: Alcohols or aldehydes can be formed from the reduction of the ketone or carboxylic acid groups.
Substitution: The substitution of the chlorine atom can lead to the formation of various derivatives with different functional groups.
Aplicaciones Científicas De Investigación
8-Chloro-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs. Its unique structure allows it to interact with various biological targets, making it a candidate for the treatment of diseases such as cancer and cardiovascular disorders.
Materials Science: The compound’s ability to form stable complexes with metals makes it useful in the development of new materials with specific properties, such as catalytic activity or electronic conductivity.
Biological Research: Researchers investigate its effects on cellular processes and its potential as a tool for studying enzyme mechanisms and protein interactions.
Mecanismo De Acción
The mechanism of action of 8-Chloro-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound.
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide: This compound shares a similar benzothiazepine core but differs in the presence of a sulfone group instead of a ketone.
2,3,4,5-Tetrahydro-1,5-benzothiazepine: Lacks the chlorine and carboxylic acid groups, making it less versatile in terms of functionalization.
8-Chloro-1,5-benzothiazepine: Similar structure but lacks the ketone and carboxylic acid groups.
Uniqueness
8-Chloro-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-carboxylic acid is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a valuable compound for various applications, particularly in medicinal chemistry, where its ability to interact with multiple biological targets can be leveraged for drug development.
Propiedades
Número CAS |
2092829-66-6 |
|---|---|
Fórmula molecular |
C10H8ClNO3S |
Peso molecular |
257.69 g/mol |
Nombre IUPAC |
8-chloro-4-oxo-3,5-dihydro-2H-1,5-benzothiazepine-7-carboxylic acid |
InChI |
InChI=1S/C10H8ClNO3S/c11-6-4-8-7(3-5(6)10(14)15)12-9(13)1-2-16-8/h3-4H,1-2H2,(H,12,13)(H,14,15) |
Clave InChI |
OOFSUMZJSWWOKI-UHFFFAOYSA-N |
SMILES canónico |
C1CSC2=C(C=C(C(=C2)Cl)C(=O)O)NC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]-2-chloroethanone](/img/structure/B13151684.png)

![2-Methyl-5-[(E)-2-nitroethenyl]thiophene](/img/structure/B13151695.png)
![7-Methylbenzo[b]thiophen-3-amine](/img/structure/B13151696.png)





![4-(Ethylsulfonyl)-2'-fluoro-5'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B13151740.png)




